molecular formula C15H19NO4 B11800316 3,4-Dimethyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

3,4-Dimethyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Cat. No.: B11800316
M. Wt: 277.31 g/mol
InChI Key: MNOXIIVMOLEXOE-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is a chemical compound with the molecular formula C15H19NO4 It is characterized by the presence of a benzaldehyde group substituted with dimethyl and morpholino-oxoethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde typically involves the reaction of 3,4-dimethylbenzaldehyde with morpholine and an appropriate oxoethoxy reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. It may also interact with cellular signaling pathways, leading to changes in gene expression and cellular behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is unique due to its specific substitution pattern on the benzaldehyde ring, which imparts distinct chemical and biological properties. Its combination of dimethyl and morpholino-oxoethoxy groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

3,4-dimethyl-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde

InChI

InChI=1S/C15H19NO4/c1-11-3-4-13(9-17)15(12(11)2)20-10-14(18)16-5-7-19-8-6-16/h3-4,9H,5-8,10H2,1-2H3

InChI Key

MNOXIIVMOLEXOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)OCC(=O)N2CCOCC2)C

Origin of Product

United States

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